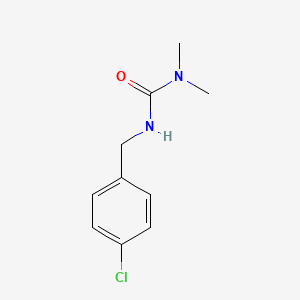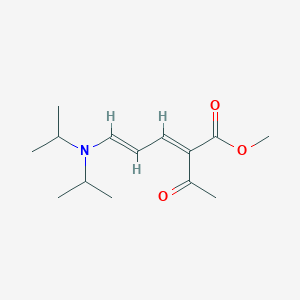![molecular formula C17H18I2O2 B5162524 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene), also known as DIPEB, is a compound that belongs to the family of bis(aryl)iodonium salts. This compound has gained significant attention in the field of organic synthesis due to its unique properties, including its ability to act as a mild oxidant and a source of aryl radicals.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) involves the transfer of an aryl group from the iodonium salt to the substrate, resulting in the formation of an aryl radical. This aryl radical can then undergo various reactions, such as addition, substitution, or coupling, to form the desired product. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) can also act as a mild oxidant, facilitating the oxidation of various substrates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene). However, studies have shown that it is relatively non-toxic and has low environmental impact. It is important to note that 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) should only be used in a well-ventilated area and with appropriate safety measures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) is its mildness, which allows for selective reactions and avoids over-oxidation of the substrate. It is also relatively easy to handle and has a long shelf life. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has some limitations, including its cost and limited availability. It is also sensitive to moisture and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in organic synthesis. One area of interest is the development of new synthetic methodologies using 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) as a reagent. Another area of research is the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in the synthesis of complex natural products and pharmaceuticals. Furthermore, there is potential for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in materials science, such as the synthesis of polymers and nanoparticles.
Conclusion:
In summary, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) is a compound with unique properties that make it a valuable reagent in organic synthesis. Its mildness, selectivity, and versatility make it a useful tool for the synthesis of various organic compounds. Although there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and has low environmental impact. The future directions for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in organic synthesis are promising, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) involves the reaction of 4-iodophenol with 1,5-dibromopentane in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with iodine and potassium hydroxide to obtain 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene). This method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has been extensively used in organic synthesis as a mild oxidant and a source of aryl radicals. It has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and materials. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has also been used in the development of new synthetic methodologies, such as the synthesis of aryl ethers and aryl sulfides.
Propiedades
IUPAC Name |
1-iodo-4-[5-(4-iodophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18I2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZUKUJIGJGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)


![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)

